molecular formula C19H30ClNO3 B5346633 Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B5346633
M. Wt: 355.9 g/mol
InChI Key: RNSWXXYJLPCZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with 3-chloropropylpiperidine in the presence of a base to form the intermediate 1-[3-(2,3-dimethylphenoxy)propyl]piperidine. This intermediate is then reacted with ethyl chloroformate to produce the final ester compound. The hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2,3-dimethylphenoxy)propyl]piperidine: Lacks the ethyl ester group.

  • **Ethyl 1-[3-

Properties

IUPAC Name

ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-4-22-19(21)17-9-6-11-20(14-17)12-7-13-23-18-10-5-8-15(2)16(18)3;/h5,8,10,17H,4,6-7,9,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSWXXYJLPCZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCOC2=CC=CC(=C2C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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